3-Cycloheptylpropanoic acid

Descripción general

Descripción

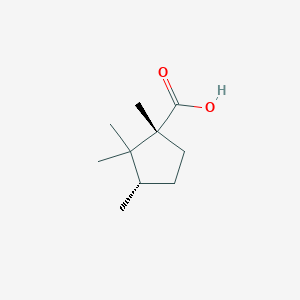

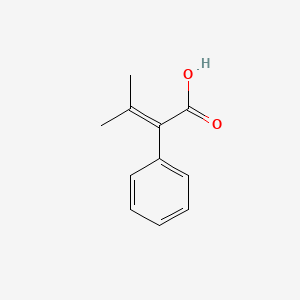

3-Cycloheptylpropanoic acid is a chemical compound with the CAS Number: 4448-78-6 . It has a molecular weight of 170.25 and its IUPAC name is also 3-cycloheptylpropanoic acid . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 3-Cycloheptylpropanoic acid is1S/C10H18O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3-Cycloheptylpropanoic acid is a liquid at room temperature . It has a molecular weight of 170.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación

Bioplastic Production and Chemical Precursors

3-Hydroxypropanoic acid (3-HP), similar in structure to 3-Cycloheptylpropanoic acid, is a valuable platform chemical with a high demand in the global market. It is used as a precursor in the industrial production of various chemicals, such as acrylic acid and its derivatives. Importantly, in its polymerized form, 3-HP serves in bioplastic production. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, leading to more efficient methods. This includes the introduction of heterologous pathways, gene expression control, enzyme engineering, and optimization of fermentation conditions. However, industrial-scale production processes for 3-HP are still under development (Jers et al., 2019).

Catalytic Chemical Methods

A green approach to producing chemicals like 3-hydroxypropanoic acid highlights the potential of catalytic chemical methods. These methods emphasize eco-sustainability in process design, aiming to develop large-scale production pathways that are environmentally friendly (Pina et al., 2011).

Synthesis of Natural Products

The synthesis of natural products often involves complex reactions where cycloheptane subunits are significant. The (4+3) cycloaddition reaction, a critical step in these syntheses, has been widely applied for creating natural product frameworks. This methodology is particularly relevant for compounds with cycloheptane subunits, like those derived from 3-Cycloheptylpropanoic acid, underscoring its utility in synthesizing diverse complex molecules (Yin et al., 2018).

Biomass Conversion

3-Hydroxypropanoic acid, which shares functional similarities with 3-Cycloheptylpropanoic acid, has been the focus of research for its conversion from renewable sources like glycerol in microbial strains. This bioconversion process has been explored in various bacteria, such as Escherichia coli and Bacillus subtilis, through genetic engineering. The goal is to establish commercially viable production methods for this compound from biomass sources (Kalantari et al., 2017).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Cycloheptylpropanoic acid are not available in the retrieved data, it’s worth noting that similar compounds are being investigated for their anti-proliferative effects in the field of oncology . This suggests potential future directions for research into 3-Cycloheptylpropanoic acid and its derivatives.

Propiedades

IUPAC Name |

3-cycloheptylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSZSSZIIGQTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B3383570.png)

![3-[(Pentafluorophenyl)carbamoyl]propanoic acid](/img/structure/B3383581.png)

![4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid](/img/structure/B3383617.png)

![1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3383624.png)